Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative characterized by a carbamoylmethoxy-substituted phenyl ring at position 4 and a methyl group at position 6 of the tetrahydropyrimidine core. This compound belongs to the Biginelli reaction product family, which is known for its diverse pharmacological applications, including antimicrobial, antitumor, and enzyme inhibitory activities .
Properties
IUPAC Name |
ethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-3-23-15(21)13-9(2)18-16(22)19-14(13)10-4-6-11(7-5-10)24-8-12(17)20/h4-7,14H,3,8H2,1-2H3,(H2,17,20)(H2,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUVNWBGNFCVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be achieved through the Biginelli reaction, which is an acid-catalyzed, three-component reaction involving an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction is known for its efficiency in producing highly functionalized heterocycles. The synthesis involves the following steps:
Biginelli Reaction: The key step involves the reaction of benzaldehyde, urea, and ethyl acetoacetate in the presence of hydrochloric acid as a catalyst.
Huisgen 1,3-Dipolar Cycloaddition: This step follows the Biginelli reaction and involves a convergent four-step route to achieve the final product.
Chemical Reactions Analysis
Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological processes, leading to therapeutic effects.
Anti-inflammatory Pathways: The compound can inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects.
Comparison with Similar Compounds
Substituent Variations and Functional Group Impact
The table below summarizes key structural differences between the target compound and similar DHPM derivatives:
Key Observations :
Antitubercular Activity
- Fluorophenyl Derivatives : Ethyl 4-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-DHPM shows IC₅₀ values lower than isoniazid, a first-line antitubercular drug .
- Thiophene Derivatives : Methyl 4-(5-methylthiophen-2-yl)-DHPM exhibits moderate activity against M. tuberculosis due to enhanced membrane penetration .
Enzyme Inhibition
- Thymidine Phosphorylase (TP) : Trifluoromethylphenyl-substituted DHPMs (IC₅₀ = 73.6 μM) outperform methylthiophen derivatives (IC₅₀ = 78.2 μM), attributed to stronger electron-withdrawing effects .
Crystallographic and Conformational Analysis
- Polymorphism : Para-fluorophenyl DHPMs exhibit conformational polymorphism, with ester group orientation dictating crystal packing .
- Hydrogen-Bonding Networks : Carbamoylmethoxy-substituted DHPMs are predicted to form robust N–H⋯O=C dimers, stabilizing the crystal lattice .
- Puckering Parameters : The tetrahydropyrimidine ring adopts a boat conformation in most derivatives, with substituents influencing puckering amplitude (q ≈ 0.5 Å) .
Thermodynamic and Reactivity Profiles
- Frontier Molecular Orbitals (FMOs) : The carbamoylmethoxy group lowers the HOMO-LUMO gap compared to trifluoromethyl derivatives, increasing electrophilicity and reactivity .
Biological Activity
Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrimidines, characterized by the following structural formula:
Key Features:
- Molecular Weight: 320.35 g/mol
- CAS Number: Not explicitly provided in the sources but can be derived based on the chemical structure.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar tetrahydropyrimidine derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values indicate that these compounds exhibit selective toxicity towards cancerous cells while sparing normal cells, which is crucial for therapeutic applications .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | MCF-7 | TBD | Antitumor |
| Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | HepG2 | TBD | Antitumor |
The mechanism by which tetrahydropyrimidines exert their antitumor effects often involves the induction of apoptosis in cancer cells. This may occur through:
- Inhibition of cell proliferation : By disrupting key signaling pathways essential for cell division.
- Induction of oxidative stress : Leading to cellular damage and subsequent apoptosis.
Studies suggest that these compounds can modulate various proteins involved in apoptosis and cell cycle regulation .
Pharmacological Studies
Pharmacological evaluations have shown that ethyl derivatives of tetrahydropyrimidines can also exhibit anti-inflammatory and analgesic properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Studies
- Case Study on MCF-7 Cells : A study evaluated the effect of ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-tetrahydropyrimidine on MCF-7 cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
- HepG2 Cell Line Study : Another investigation focused on HepG2 cells showed that treatment with similar compounds resulted in a dose-dependent decrease in cell proliferation and increased markers for apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
